molecular formula C5H6N2O B146051 4-Hydroxy-2-methylpyrimidine CAS No. 19875-04-8

4-Hydroxy-2-methylpyrimidine

Cat. No. B146051
CAS RN: 19875-04-8
M. Wt: 110.11 g/mol
InChI Key: QWIDYOLZFAQBOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methylpyrimidine is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 4-Hydroxy-2-methylpyrimidine, they do provide insights into various substituted pyrimidines, which can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 4,6-dichloro-2-methylpyrimidine, a related compound, is synthesized from acetamidine hydrochloride and dimethyl malonate via cyclization and chlorination with phosphorus oxychloride . Another synthesis approach for a pyrimidine derivative involves the condensation of acetamidinium chloride and diethyl malonate, followed by acidification with hydrochloric acid . These methods suggest that 4-Hydroxy-2-methylpyrimidine could potentially be synthesized through similar cyclization and condensation reactions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of nitrogen atoms within the aromatic ring, which significantly influences their chemical properties. For example, the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate shows that the molecules form a one-dimensional chained structure through hydrogen bond interactions, which further extend into a three-dimensional network . This implies that 4-Hydroxy-2-methylpyrimidine may also exhibit significant hydrogen bonding, affecting its molecular conformation and stability.

Chemical Reactions Analysis

Pyrimidine derivatives participate in various chemical reactions due to their reactive sites. The study of 4-methyl-5-hydroxypyrimidine and its N-oxides reveals insights into the reactivities of the heterocyclic ring in electrophilic substitution reactions . This suggests that 4-Hydroxy-2-methylpyrimidine could also undergo similar electrophilic reactions at positions that are not substituted.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their functional groups and molecular structure. For instance, the hydration of 2-(2-hydroxyethyl)amino-6-methylpyrimidin-4(3H)-one leads to an equilibrium mixture of tautomers, indicating that the presence of hydroxyl groups can affect the tautomerism and solubility of these compounds . Additionally, the vibrational spectra of 2-amino-4-hydroxy-6-methylpyrimidine have been studied, showing that experimental and computed frequencies are in good agreement, which could be relevant for understanding the vibrational properties of 4-Hydroxy-2-methylpyrimidine .

Scientific Research Applications

Pharmaceutical and Explosive Industries Precursor

4,6-Dihydroxy-2-methylpyrimidine is a vital precursor in the pharmaceutical and explosive industries. Its synthesis involves the condensation of acetamidinium chloride and diethyl malonate, followed by acidification with hydrochloric acid. This compound is critical for producing high explosives and products with medicinal value. The process chemistry has been explored in various alcohols and alkoxides, leading to the development of an economical production process without compromising product quality (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Synthesis of Anticancer Drug Intermediates

4,6-Dichloro-2-methylpyrimidine, synthesized from acetamidine hydrochloride and dimethyl malonate, is a significant intermediate in creating the synthetic anticancer drug dasatinib. The synthesis involves a cyclization and chlorination process with phosphorus oxychloride, under optimal conditions, yielding high product percentages (Guo Lei-ming, 2012).

Detection of Anti-thyroid Drugs

A colorimetric method was developed using citrate-capped gold nanoparticles for detecting 4-hydroxy-2-mercapto-6-methylpyrimidine (MTU), an anti-thyroid drug. The method exploits the affinity of the thiol-containing molecule with gold nanoparticles, leading to a detectable change in the plasmon band, thereby enabling sensitive detection of MTU (Hormozi-Nezhad & Ghayyem, 2014).

Vibrational and Electronic Spectral Study

The vibrational and electronic spectra of 2-amino-4-hydroxy-6-methylpyrimidine were studied using combined experimental and theoretical approaches. This research provides insight into the structure and properties of the compound, useful in various scientific applications (Faizan, Bhat, Alam, Afroz, & Ahmad, 2017).

Thiamine Biosynthesis in Yeast

Research on the biosynthesis of thiamine in Saccharomyces cerevisiae revealed that 4-hydroxy-5-hydroxymethyl-2-methylpyrimidine acts as a precursor. This finding contributes to our understanding of thiamine production and its regulatory mechanisms in yeast (Baxter, Hartley, & Chan, 1990).

Immunostimulant Effects Under Extreme Conditions

2-Methyl-4-amino-hydroxypyrimidine (MAHP) shows pronounced immunostimulant action under extreme conditions. This compound activates immunocompetent cells responsible for immunity, demonstrating its potential application in enhancing immune responses (Ismagilova, Belov, Zarudyĭ, Ismagilova, Krivonogov, Khalimov, Tolstikov, & Tropynina, 2000).

Safety And Hazards

The safety data sheet for 4-Hydroxy-2-methylpyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIDYOLZFAQBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941718
Record name 2-Methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methylpyrimidine

CAS RN

19875-04-8
Record name 4-Hydroxy-2-methylpyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-2-methylpyrimidine
Reactant of Route 2
4-Hydroxy-2-methylpyrimidine
Reactant of Route 3
4-Hydroxy-2-methylpyrimidine
Reactant of Route 4
4-Hydroxy-2-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-2-methylpyrimidine
Reactant of Route 6
4-Hydroxy-2-methylpyrimidine

Citations

For This Compound
79
Citations
TP Murray, JV Hay, DE Portlock… - The Journal of Organic …, 1974 - ACS Publications
… readily deprotonated than a 2-methyl group, we found that 2-methyl-4(3//)-quinazolinone, which may be regarded as analogous to a 4-hydroxy2-methylpyrimidine, could be converted …
Number of citations: 36 pubs.acs.org
北川隆康, 水上聰, 平井瑛三 - Chemical and Pharmaceutical Bulletin, 1974 - jlc.jst.go.jp
… The values of the slope and the intercept of the straight line actually obtained for the 4—hydroxy-2—methylpyrimidine series are 5.131 1.11, and 2.97i0.33 pK, unit, respectively, as …
Number of citations: 2 jlc.jst.go.jp
A BryanáHartley, WS Henry - Journal of the Chemical Society …, 1990 - pubs.rsc.org
The putative role of 4-hydroxy-5-hydroxymethyl-2-methylpyrimidine 2 as a late precursor in the biosynthesis of thiamine 1 by Saccharomyces cerevisiae has been examined using the …
Number of citations: 12 pubs.rsc.org
T KITAGAWA, S MIZUKAMI - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
… 5-Substituted 4-hydroxy-2-methylpyrimidine and its three methyl derivatives were used as samples. Most of the samples could be determined using this method. Some samples, 5-…
Number of citations: 5 www.jstage.jst.go.jp
T KITAGAWA, S MIZUKAMI, E HIRAI - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
… 5—Substituted 4-hydroxy-2—methylpyrimidine and its methyl derivatives were prepared in the same manner as described in the previous paper.” Methyl 2-hydroxynicotinate (7) was …
Number of citations: 12 www.jstage.jst.go.jp
S Nishigaki, K Aida, K Senga, F Yoneda - Tetrahedron Letters, 1969 - Elsevier
… , which on heating with alkali yielded 5-cyano-4-hydroxy-2-methylpyrimidine … mixture overnight in an icebox gave 5-cyano-4-hydroxy-2-methylpyrimidine acetamidinate (II) (mp 184-188', …
Number of citations: 9 www.sciencedirect.com
T KITAGAWA, K MATSUMOTO… - Chemical and …, 1978 - jstage.jst.go.jp
… Lactim-lactam tautomerism of 5—carbethoxy-4-hydroxy-2—methylpyrimidine (1) was examined in the ethereal solvents (ethyl ether, n-propyl ether, isopropyl ether, n-butyl ether and p-…
Number of citations: 4 www.jstage.jst.go.jp
北川隆康, 水上聰, 平井瑛三 - Chemical and Pharmaceutical Bulletin, 1978 - jlc.jst.go.jp
… 5—Substituted 4-hydroxy-2—methylpyrimidine and its methyl derivatives were prepared in the same manner as described in the previous paper.” Methyl 2-hydroxynicotinate (7) was …
Number of citations: 2 jlc.jst.go.jp
北川隆康 - Chemical and Pharmaceutical Bulletin, 1978 - jlc.jst.go.jp
… “ 5—Substituted 4—hydroxy—2—methylpyrimidine and its methyl derivatives were titrated. 4… Materials Preparation of 5-substituted 4—hydroxy—2-methylpyrimidine and its methyl …
Number of citations: 2 jlc.jst.go.jp
T KITAGAWA - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
… “ 5—Substituted 4—hydroxy—2—methylpyrimidine and its methyl derivatives were titrated. 4… Materials Preparation of 5-substituted 4—hydroxy—2-methylpyrimidine and its methyl …
Number of citations: 2 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.